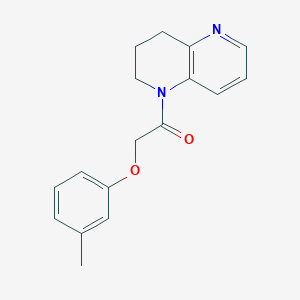
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone, also known as DMPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPE is a synthetic compound that is used in the development of pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. In pharmaceuticals, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In pharmaceuticals, this compound has been shown to reduce inflammation and pain in animal models of arthritis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In agrochemicals, this compound has been shown to have herbicidal and insecticidal properties. In materials science, this compound has been used as a building block in the synthesis of materials with unique properties, such as luminescent and magnetic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone is its versatility in various fields, making it a promising compound for further research. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and testing.
Zukünftige Richtungen
There are several future directions for 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone research. In pharmaceuticals, this compound could be further studied for its potential use in the treatment of cancer and inflammation. In agrochemicals, this compound could be developed as a safer alternative to current herbicides and insecticides. In materials science, this compound could be used as a building block in the synthesis of materials with even more unique and useful properties. Overall, this compound has the potential to make significant contributions to various fields, and further research is warranted to fully explore its potential.
Synthesemethoden
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone is synthesized through a multi-step process that involves the reaction of 3,4-dihydro-2H-1,5-naphthyridin-1-amine with 3-methylphenol and 2-bromoacetophenone. The reaction is carried out in the presence of a base and a solvent, and the resulting product is purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone has been extensively studied for its potential applications in various fields. In pharmaceuticals, this compound has been shown to have anti-inflammatory and anti-cancer properties. This compound has also been studied for its potential use as a herbicide and insecticide in agrochemicals. In materials science, this compound has been used as a building block in the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-5-2-6-14(11-13)21-12-17(20)19-10-4-7-15-16(19)8-3-9-18-15/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWOEWWVOIVTRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCCC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508438.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7508445.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7508448.png)
![2-[4-(2-Methylpropyl)piperazin-1-yl]phenol](/img/structure/B7508453.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B7508454.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-3-ol](/img/structure/B7508456.png)

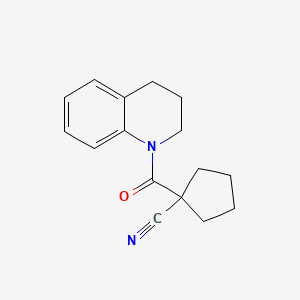
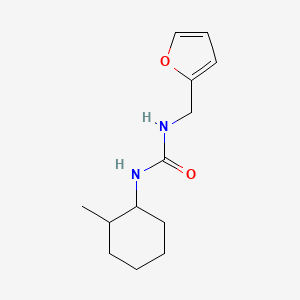

![(3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7508497.png)
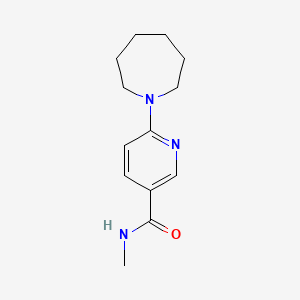
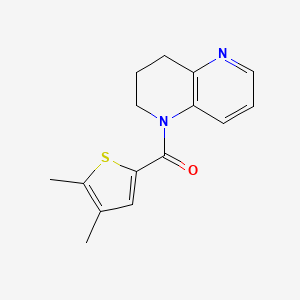
![1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7508521.png)
